molecular formula C23H17BrFN3O3 B11278238 2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol

2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol

Cat. No.: B11278238
M. Wt: 482.3 g/mol
InChI Key: IDDFXDFZKGSZGB-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include bromine, fluorobenzene, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function and leading to downstream effects such as cell cycle arrest or apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C23H17BrFN3O3

Molecular Weight

482.3 g/mol

IUPAC Name

2-[2-amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol

InChI

InChI=1S/C23H17BrFN3O3/c24-18-3-1-2-4-20(18)31-21-12-27-23(26)28-22(21)17-10-9-16(11-19(17)29)30-13-14-5-7-15(25)8-6-14/h1-12,29H,13H2,(H2,26,27,28)

InChI Key

IDDFXDFZKGSZGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O)N)Br

Origin of Product

United States

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